molecular formula C23H22N2O2 B2924696 2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole CAS No. 612047-16-2

2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole

Cat. No. B2924696
CAS RN: 612047-16-2
M. Wt: 358.441
InChI Key: CNJGQXHBMWBADB-UHFFFAOYSA-N
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Description

Imidazole is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The methoxyphenyl and phenoxypropyl groups are organic compounds often used in the synthesis of various pharmaceuticals and organic materials.


Chemical Reactions Analysis

Imidazole compounds can participate in various chemical reactions. For example, they can function as selective and effective anion and/or cation and even neutral organic molecules receptor system . They can also form strong and efficient conductance pathways in single-molecule junctions .


Physical And Chemical Properties Analysis

Imidazole compounds exhibit diverse physicochemical properties. For example, due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .

Scientific Research Applications

Corrosion Inhibition

Research has shown that imidazole derivatives, including those with methoxyphenyl groups, exhibit significant corrosion inhibition efficacy. For instance, studies have highlighted their use in protecting mild steel in acidic solutions, with derivatives showing high corrosion inhibition efficiency. These compounds adhere to the surface of metals, forming a protective layer that significantly reduces corrosion rates. The effectiveness of these inhibitors has been evaluated through various techniques, including electrochemical measurements and surface analysis (Prashanth et al., 2021; Ouakki et al., 2020).

Material Science and Molecular Properties

In material science, these compounds have been explored for their optical and electronic properties, potentially applicable in the development of novel materials. For example, the vibrational spectrum and structural stability of these compounds have been characterized through ab initio calculations and spectroscopic analyses, revealing insights into their conformational behavior and potential energy distributions. Such studies are foundational for the design of materials with specific electronic or photonic properties (Arslan & Algül, 2008).

Antimicrobial Applications

Imidazole derivatives, including those with methoxyphenyl components, have also been explored for their antimicrobial properties. Research into these compounds includes the synthesis and evaluation of their effectiveness against various microbial strains, showing potential as novel antimicrobial agents. Such studies are crucial in the ongoing search for new treatments against resistant microbial infections (Khanage et al., 2020).

Advanced Synthesis and Characterization

Advancements in the synthesis and characterization of imidazole derivatives have enabled the exploration of their applications in various fields. Techniques such as microwave irradiation and oxidative polycondensation have been employed to synthesize these compounds efficiently, with their structures confirmed through NMR, FT-IR, and mass spectral techniques. Such research not only expands the understanding of these compounds but also opens up new avenues for their application in scientific and industrial settings (Anand & Muthusamy, 2018).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their structure and the context in which they are used. For instance, some imidazole derivatives have been developed for the sensitive detection of NAC explosives .

Future Directions

The future directions of research and development involving imidazole compounds are vast. They are being explored for their potential in various fields, including the design of new multichannel imidazole-based receptors capable of recognizing different types of analytes , and the fabrication of convenient and easily operating sensors for NACs .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-(3-phenoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-26-19-14-12-18(13-15-19)23-24-21-10-5-6-11-22(21)25(23)16-7-17-27-20-8-3-2-4-9-20/h2-6,8-15H,7,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJGQXHBMWBADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole

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